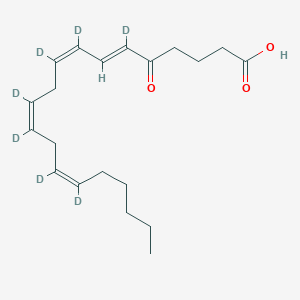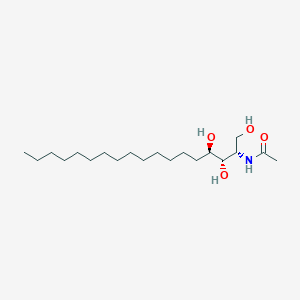
5-Oxo-ETE-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-ETE-d7 is a stable isotope-labeled analog of 5-Oxo-ETE, a potent and selective chemoattractant for eosinophils. It is a bioactive lipid mediator that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and vascular biology.
Wissenschaftliche Forschungsanwendungen
1. Role in Inflammatory and Allergic Diseases
5-Oxo-ETE, a potent granulocyte chemoattractant, plays a crucial role in inflammatory and allergic diseases, such as asthma and allergic rhinitis. It induces eosinophil infiltration in human skin and is considered an important proinflammatory mediator. The OXE receptor, which mediates the actions of 5-Oxo-ETE, is a key drug target in these diseases. Novel indole OXE receptor antagonists have been identified as potential therapeutic agents in allergic diseases (Gore et al., 2014).
2. Chemoattractant Properties and Receptor Targeting
5-Oxo-ETE is a chemoattractant for eosinophils, neutrophils, and monocytes, and is involved in various cellular responses such as actin polymerization, calcium mobilization, and integrin expression. Its primary target is the eosinophil, making it a strong chemoattractant for these cells. This property suggests its potential role as a mediator in allergic diseases and as a target for drug development (Powell & Rokach, 2005).
3. Synthesis and Biological Role
The synthesis of 5-Oxo-ETE from 5-HETE by 5-hydroxyeicosanoid dehydrogenase and its regulation by intracellular NADP+ levels highlight its biological significance. Its potent effects on eosinophils, neutrophils, and monocytes, along with its proliferative effects on tumor cells, underscore its role in various diseases, including asthma, allergic diseases, and possibly tumor progression (Powell & Rokach, 2013).
4. Physiological Source and Synthesis Conditions
Human dendritic cells are identified as a significant physiological source of 5-Oxo-ETE, suggesting their regulatory role in inflammatory neutrophil and eosinophil infiltration caused by this acid (Zimpfer et al., 2000).
5. Quantitative Analysis and Mass Spectrometry
The development of a mass spectrometric assay using a deuterium-labeled internal standard for 5-Oxo-ETE allows for its quantitative analysis. This assay aids in understanding its physiological and pathological roles in diseases like asthma (Powell et al., 2001).
6. In Vivo Activity and Inflammatory Mediation
5-Oxo-ETE's ability to induce granulocyte infiltration in human skin upon intradermal administration highlights its potential as an important mediator of inflammation, particularly in asthmatic subjects (Muro et al., 2003).
7. Activation of Human Eosinophils
5-Oxo-ETE is a potent activator of human eosinophils, inducing responses such as L-selectin shedding and actin polymerization. These findings emphasize its role in tissue infiltration of eosinophils and potential regulatory effects (Powell et al., 1999).
8. Chemoattractant for Human Basophils
5-Oxo-ETE is also a potent chemoattractant for human basophils, suggesting its involvement in the regulation of basophil function and potential therapeutic relevance in atopic diseases (Sturm et al., 2005).
9. Development of Receptor Antagonists
The design and synthesis of 5-oxo-ETE receptor antagonists aim to prevent eosinophil migration and reduce asthma symptoms, highlighting the therapeutic applications of targeting this pathway (Gore et al., 2013).
10. Metabolism and Biological Effects on Neutrophils
The metabolism of 5-Oxo-ETE in neutrophils and the comparison of its biologic activities with its metabolites reveal insights into its biological impact and potential as an inflammatory mediator (Powell et al., 1996).
Eigenschaften
Produktname |
5-Oxo-ETE-d7 |
|---|---|
Molekularformel |
C20H23D7O3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |
InChI-Schlüssel |
MEASLHGILYBXFO-BWRCDNCFSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Synonyme |
5-KETE-d7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)



![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)






